Cyclopropanone

Catalog No.
S1917675
CAS No.
5009-27-8
M.F
C3H4O
M. Wt
56.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropanone

CAS Number

5009-27-8

Product Name

Cyclopropanone

IUPAC Name

cyclopropanone

Molecular Formula

C3H4O

Molecular Weight

56.06 g/mol

InChI

InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2

InChI Key

VBBRYJMZLIYUJQ-UHFFFAOYSA-N

SMILES

C1CC1=O

Canonical SMILES

C1CC1=O
  • Organic Synthesis

    Cyclopropanone can act as a building block for the synthesis of more complex organic molecules. Its reactive carbonyl group allows for various transformations, such as cycloadditions, [3+2] cycloadditions, and carbonyl-olefin metathesis reactions. These reactions can be used to introduce the cyclopropane ring into diverse target molecules with potential applications in drug discovery and material science [].

  • Understanding Reactivity in Strained Systems

    Cyclopropanone serves as a model system for studying the reactivity of strained carbocycles. The ring strain in cyclopropanone makes it highly reactive and susceptible to various chemical reactions. By studying its behavior, researchers can gain insights into the behavior of other strained ring systems, which are prevalent in many natural products and pharmaceuticals [].

  • Theoretical Chemistry

    The unique electronic structure of cyclopropanone makes it a fascinating subject for theoretical chemistry studies. Computational modeling can help to understand the origin of ring strain, predict reaction pathways, and design new synthetic strategies for utilizing cyclopropanone in organic synthesis [].

Cyclopropanone is a cyclic ketone characterized by its three-membered ring structure containing a carbonyl group. Its molecular formula is C3H4OC_3H_4O, and it is notable for the significant ring strain present in its structure, which results from the bond angles being approximately 6060^\circ , deviating from the typical tetrahedral angle of 109.5109.5^\circ found in most organic compounds. This strain contributes to its unique chemical reactivity and properties .

The compound's structure allows for interesting theoretical discussions regarding its bonding and stability. For instance, some theories suggest that cyclopropanone may exhibit characteristics akin to σ-aromaticity due to the delocalization of electrons within its strained bonds, although this notion remains debated among chemists .

, primarily due to its inherent ring strain and the presence of the carbonyl group. Key reactions include:

  • Nucleophilic Addition: Cyclopropanone readily reacts with nucleophiles, leading to the formation of oxyallyl cations upon ring-opening. This reaction can be trapped with other nucleophiles or cyclized with dipolarophiles, yielding bicyclic ketones .
  • Ring Opening: The strained nature of cyclopropanone makes it susceptible to ring-opening reactions, which can occur under acidic or basic conditions .
  • Reactions with Azides: Cyclopropanones can react with alkyl azides in Lewis acid-mediated processes, leading to the formation of β-lactams and other complex products through C–C bond cleavage and subsequent rearrangements .

Several methods exist for synthesizing cyclopropanone:

  • Wurtz Coupling: This classic method involves the coupling of 1,3-dibromopropane using sodium or zinc as a reducing agent to form cyclopropane derivatives, which can subsequently be oxidized to cyclopropanones .
  • Cyclopropanation Reactions: Cyclopropanones can also be synthesized through cyclopropanation reactions involving alkenes and carbenes generated from diazomethane or other precursors. These reactions typically yield cyclopropanes that can be further oxidized to form cyclopropanones .
  • Lewis Acid-Mediated Reactions: Cyclopropanones can be generated in situ from hemiketals or their derivatives under Lewis acid conditions, allowing for easier handling and manipulation during synthesis .

Cyclopropanone and its derivatives find applications in various fields:

  • Organic Synthesis: They serve as valuable intermediates in organic synthesis, especially in the preparation of complex molecules like β-lactams and other pharmaceuticals .
  • Material Science: Due to their unique structural properties, cyclopropanones may have potential applications in developing novel materials or catalysts.

Research into the interactions of cyclopropanone with other chemical species has revealed several interesting pathways. Notably, studies have shown that cyclopropanones can interact with alkyl azides under Lewis acidic conditions, leading to diverse product formations through mechanisms involving C–C bond cleavage and rearrangement . The nature of substituents on the cyclopropanone significantly influences these interactions, highlighting the importance of structural variations in determining reactivity.

Cyclopropanone shares similarities with several other cyclic ketones and compounds featuring three-membered rings. Here are some notable comparisons:

CompoundStructure TypeUnique Features
CyclobutanoneFour-membered ringLess strain than cyclopropanone; more stable
CyclohexanoneSix-membered ringNo significant ring strain; more common in nature
1,3-CyclohexadieneDieneExhibits different reactivity patterns due to double bonds
Propylene oxideThree-membered etherSimilar ring strain but different functional group properties

Cyclopropanone's unique combination of ring strain and carbonyl functionality distinguishes it from these compounds, particularly in its reactivity profile and potential applications in synthetic chemistry .

XLogP3

-0.3

Other CAS

5009-27-8

Wikipedia

Cyclopropanone

Dates

Modify: 2024-02-18

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